molecular formula C15H14O2 B8667891 Methyl 3-benzylbenzoate CAS No. 35714-17-1

Methyl 3-benzylbenzoate

Cat. No. B8667891
M. Wt: 226.27 g/mol
InChI Key: YKYIGUKALDIXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09266832B2

Procedure details

A mixture of methyl 3-(bromomethyl)benzoate (1.50 g; 6.35 mmol), phenylboronic acid (0.790 g; 6.35 mmol), sodium carbonate (1.35 g; 12.70 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.074 g; 0.063 mmol) in water (4 mL) and dimethoxyethane (12 mL) was irradiated in a microwave oven at 130° C. for 10 minutes. The mixture was diluted with dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer was concentrated under reduced pressure and the crude material was purified by flash chromatography on silica gel (eluent 15 to 100% dichloromethane in heptane) to afford 1.21 g (84%) of methyl 3-benzylbenzoate.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.074 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8][CH3:9])=[O:7].[C:13]1(B(O)O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[Na+].[Na+]>O.C(COC)OC.ClCCl.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:2]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8][CH3:9])=[O:7])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4,^1:41,43,62,81|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrCC=1C=C(C(=O)OC)C=CC1
Name
Quantity
0.79 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
1.35 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
Quantity
12 mL
Type
solvent
Smiles
C(OC)COC
Name
Quantity
0.074 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was irradiated in a microwave oven at 130° C. for 10 minutes
Duration
10 min
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium bicarbonate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material was purified by flash chromatography on silica gel (eluent 15 to 100% dichloromethane in heptane)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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